REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[C:12]1([CH2:18][CH2:19][CH2:20][CH2:21]O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1.C(OCC)C>[C:12]1([CH2:18][CH2:19][CH2:20][CH2:21][O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
3.04 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCO
|
Name
|
|
Quantity
|
7.74 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
4.65 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting mixture was left
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to crystallize for 24 hours at 0° C
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
After that the solid was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed successively with 0.2M hydrochloric acid, 5% sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a residue was obtained which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography through a silica gel column
|
Type
|
WASH
|
Details
|
eluting with petroleum ether
|
Type
|
TEMPERATURE
|
Details
|
chloroform mixtures of increasing polarity
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCOC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.856 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |